molecular formula C11H11BrF6NO3P B2679392 [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine CAS No. 2445793-74-6

[bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine

Cat. No.: B2679392
CAS No.: 2445793-74-6
M. Wt: 430.081
InChI Key: RKZHFGVDIXOWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine (molecular formula: C₁₁H₁₁BrF₆NO₃; molecular weight: 430.08 g/mol) is a phosphorus-containing compound featuring a central phosphoryl group bonded to two 2,2,2-trifluoroethoxy substituents and a (4-bromophenyl)methyl amine moiety . The trifluoroethoxy groups enhance the compound’s electron-withdrawing properties and thermal stability, while the 4-bromophenyl group contributes to its aromatic and hydrophobic character.

For example, methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate (Still–Gennari reagent) is prepared via a Garegg–Samuelsson reaction involving triphenylphosphine, iodine, and imidazole . Similar methods may apply to the target compound, substituting appropriate amine precursors.

Properties

IUPAC Name

N-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF6NO3P/c12-9-3-1-8(2-4-9)5-19-23(20,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZHFGVDIXOWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF6NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine typically involves the reaction of phosphorus oxychloride with 2,2,2-trifluoroethanol to form bis(2,2,2-trifluoroethoxy)phosphoryl chloride. This intermediate is then reacted with 4-bromobenzylamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine with structurally or functionally related compounds:

Compound Name Molecular Formula Key Structural Features Applications/Reactivity Notes Reference
This compound C₁₁H₁₁BrF₆NO₃ Bis(trifluoroethoxy)phosphoryl + 4-bromobenzyl Undocumented in literature; potential as a ligand
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (Still–Gennari reagent) C₈H₁₁F₆O₅P Bis(trifluoroethoxy)phosphoryl + ethyl ester Horner–Wadsworth–Emmons reagent for α,β-unsaturated esters
Alamifovir C₁₇H₁₈F₆N₅O₅PS Bis(trifluoroethoxy)phosphoryl + purine-thioether Antiviral prodrug; phosphorylated intracellularly
[(4-Bromophenyl)(2-pyridylmethylidene)amine-κ²N,N′]Co(II) complex C₂₃H₁₅BrCoF₁₂N₂O₄ 4-Bromophenyl + pyridylimine + Co(II) Coordination chemistry; catalytic studies
Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate C₁₃H₁₂BrNO₂S 4-Bromophenyl + thiophene-ester Building block for heterocyclic pharmaceuticals

Key Comparisons

Phosphoryl Group Derivatives

  • The target compound shares the bis(2,2,2-trifluoroethoxy)phosphoryl group with Alamifovir and the Still–Gennari reagent . However, its amine moiety distinguishes it from Alamifovir’s purine-thioether scaffold and the Still–Gennari reagent’s ester functionality . The trifluoroethoxy groups likely confer similar hydrolytic stability and electron-deficient character across these compounds.

4-Bromophenyl-Containing Compounds The Co(II) complex in incorporates a 4-bromophenyl group but pairs it with a pyridylimine ligand for metal coordination, unlike the phosphoryl-amine linkage in the target compound . Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate () demonstrates how the 4-bromophenyl group is utilized in heterocyclic systems, suggesting the target compound could serve as a precursor for similar architectures .

Reactivity and Potential Applications The Still–Gennari reagent’s role in stereoselective synthesis highlights the reactivity of bis(trifluoroethoxy)phosphoryl groups in forming carbon-carbon bonds . By analogy, the target compound’s amine group could enable nucleophilic or coordination chemistry, such as in ligand design (e.g., for transition metals or organocatalysts).

Thermodynamic and Electronic Properties Trifluoroethoxy substituents are known to lower basicity and increase lipophilicity compared to non-fluorinated analogs. This property is critical in Alamifovir’s pharmacokinetics and could similarly influence the target compound’s solubility and bioavailability.

Biological Activity

[Bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine is an organophosphorus compound characterized by its complex structure featuring trifluoroethoxy groups and a bromophenyl moiety. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

  • IUPAC Name : N-[bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine
  • CAS Number : 2445793-74-6
  • Molecular Weight : 430.081 g/mol
  • Chemical Structure : The compound contains both phosphorus and fluorinated groups that enhance its lipophilicity, which is crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoroethoxy groups facilitate penetration through biological membranes, allowing the compound to influence various cellular processes. The bromophenyl group may also play a role in modulating enzyme activities and receptor interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways. For example:

  • Acetylcholinesterase Inhibition : Similar organophosphorus compounds are known to inhibit acetylcholinesterase, leading to increased acetylcholine levels at synapses, which can affect neurotransmission.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic functions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate varying degrees of cytotoxic effects on different cell lines, necessitating further investigation into its therapeutic index.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of acetylcholinesterase
AntimicrobialActivity against Gram-positive bacteria
CytotoxicityVaries across cell lines

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of acetylcholinesterase, this compound was tested alongside other organophosphorus compounds. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating strong inhibitory potential. This suggests that the compound could be further explored for therapeutic applications in neurodegenerative diseases where acetylcholine signaling is disrupted.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, highlighting its potential as an antimicrobial agent worthy of further development.

Research Findings and Future Directions

Current research emphasizes the need for more comprehensive studies to elucidate the full spectrum of biological activities associated with this compound. Future investigations should focus on:

  • Mechanistic Studies : Understanding the molecular interactions at a deeper level.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Structure-Activity Relationship (SAR) : Identifying modifications that enhance efficacy or reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.